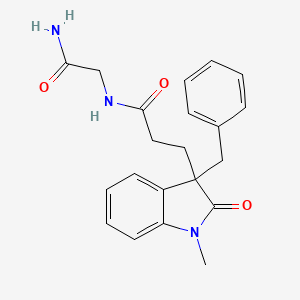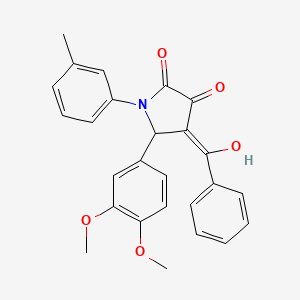
2,4,6-trimethyl-N-(1-methyl-4-piperidinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4,6-Trimethyl-N-(1-methyl-4-piperidinyl)benzamide is a compound that belongs to the class of piperidine derivatives. These compounds have been extensively studied for their pharmacological properties, including potential applications in treating various conditions, though this specific compound's applications were not directly found in the search results.
Synthesis Analysis
Synthesis of related piperidine derivatives involves complex organic reactions. For instance, Sugimoto et al. (1990) reported the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, indicating the use of benzyl and benzoylamino groups in the process (Sugimoto et al., 1990). Gawell (2003) described a synthesis method involving an aryllithium reaction with 14CO2 (Gawell, 2003).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including 2,4,6-trimethyl-N-(1-methyl-4-piperidinyl)benzamide, is characterized by the presence of a piperidine ring, which is crucial for their biological activity. Shim et al. (2002) analyzed the molecular interaction of a related compound, highlighting the importance of the piperidine ring in binding interactions (Shim et al., 2002).
Chemical Reactions and Properties
The chemical properties of such compounds are often influenced by substitutions on the piperidine ring and the benzamide moiety. These modifications can significantly alter the chemical reactivity and interaction with biological targets. The work by Hussain et al. (2016) on similar compounds provides insights into how structural modifications can influence chemical properties and reactivity (Hussain et al., 2016).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of piperidine derivatives can vary widely depending on the specific substituents and overall molecular structure. Tsuji et al. (1999) synthesized diastereomers of a related compound, highlighting how different conformations can affect the physical properties (Tsuji et al., 1999).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with biological molecules are key aspects of piperidine derivatives. These properties are influenced by the functional groups attached to the core piperidine structure. For example, Sugimoto et al. (1992) explored the structure-activity relationships of related compounds, indicating how different substitutions can affect chemical properties (Sugimoto et al., 1992).
Scientific Research Applications
Synthesis and Biological Activity
- A study on the synthesis and anti-acetylcholinesterase activity of piperidine derivatives highlighted the role of bulky moieties and specific group substitutions in enhancing activity against acetylcholinesterase, making them potential antidementia agents (Sugimoto et al., 1990).
- Another research explored the synthesis, characterization, and bioactivity of novel benzamides and their copper and cobalt complexes, demonstrating significant in vitro antibacterial activity against various bacterial strains (Khatiwora et al., 2013).
Pharmacological Profiles
- The design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists were discussed in a study that identified compounds with favorable pharmacological profiles for gastrointestinal motility, highlighting the potential for developing new prokinetic agents (Sonda et al., 2003).
Material Science and Chemistry
- Research on the physiochemical properties of thin film composite polyamide RO and NF membranes demonstrated how polyamide chemistry and surface coating layers influence membrane roughness, hydrophilicity, surface charge, permeability, and rejection, offering insights for membrane synthesis and modification (Tang et al., 2009).
properties
IUPAC Name |
2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-11-9-12(2)15(13(3)10-11)16(19)17-14-5-7-18(4)8-6-14/h9-10,14H,5-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDQJVDXKHJZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(1-methylpiperidin-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5500853.png)
![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![4-{[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5500865.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)
![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)
![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)


![1-[(4-chloro-2-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5500933.png)
![4-{2-(benzoylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5500934.png)

